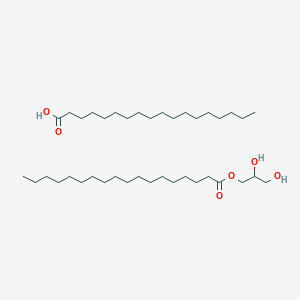

glyceryl stearate; stearic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glyceryl stearate: is an esterification product of glycerin and stearic acid . It is a waxy, white or pale yellow solid that is commonly used in cosmetics, personal care products, and pharmaceuticals due to its excellent emulsifying and moisturizing properties Stearic acid is a saturated fatty acid found in various animal and plant fats, and it is used in the production of soaps, cosmetics, and detergents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glyceryl stearate is synthesized by the esterification of glycerin with stearic acid. The reaction typically involves heating glycerin and stearic acid together in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out at elevated temperatures (around 160°C) to ensure complete esterification .

Industrial Production Methods: In industrial settings, glyceryl stearate is produced by high-temperature esterification of stearic acid and glycerin or by transesterification of an appropriate triglyceride with glycerin . The process involves mixing anhydrous glycerol with the methyl ester of stearic acid in the presence of sulfuric acid and sodium sulfate, followed by the addition of magnesium oxide to form the glyceryl stearate product .

Análisis De Reacciones Químicas

Types of Reactions: Glyceryl stearate undergoes various chemical reactions, including:

Esterification: The formation of glyceryl stearate itself is an esterification reaction between glycerin and stearic acid.

Common Reagents and Conditions:

Esterification: Glycerin, stearic acid, sulfuric acid (catalyst), elevated temperatures (160°C).

Hydrolysis: Water, acid or base catalyst.

Oxidation: Oxygen, oxidizing agents.

Major Products Formed:

Esterification: Glyceryl stearate.

Hydrolysis: Glycerin, stearic acid.

Oxidation: Stearic aldehyde, stearic acid.

Aplicaciones Científicas De Investigación

Chemistry: Glyceryl stearate is used as an emulsifying agent in various chemical formulations, helping to stabilize mixtures of oil and water .

Biology: In biological research, glyceryl stearate is used as a component in lipid-based drug delivery systems, enhancing the bioavailability of poorly soluble drugs .

Medicine: Glyceryl stearate is used in pharmaceutical formulations to improve the texture and stability of creams and ointments . It is also used in controlled drug delivery systems to modulate the release rate of active ingredients .

Industry: In the cosmetics industry, glyceryl stearate is used in lotions, creams, and hair care products to improve texture and provide moisturizing benefits . It is also used in food products as an emulsifier and stabilizer .

Mecanismo De Acción

Glyceryl stearate acts as an emulsifier by reducing the surface tension between oil and water, allowing them to mix more easily . It forms a protective barrier on the skin, preventing moisture loss and providing hydration . In drug delivery systems, glyceryl stearate encapsulates the active ingredient in a lipid matrix, controlling its release rate and enhancing bioavailability .

Comparación Con Compuestos Similares

Glyceryl stearate SE: A self-emulsifying form of glyceryl stearate that includes a small amount of sodium stearate for added stability.

Cetearyl alcohol: A fatty alcohol used as an emulsifier and thickening agent in cosmetics.

Glyceryl stearate citrate: An ester of glycerin and citric acid used as an emulsifier in personal care products.

Uniqueness: Glyceryl stearate is unique in its ability to provide both emulsifying and moisturizing properties, making it a versatile ingredient in various formulations . Its ability to form stable emulsions and improve the texture of products sets it apart from other similar compounds .

Propiedades

IUPAC Name |

2,3-dihydroxypropyl octadecanoate;octadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4.C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20,22-23H,2-19H2,1H3;2-17H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUATGFEVCPOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H78O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dihydroxy-5-oxo-3-[2-(trimethylazaniumyl)ethoxycarbonyl]pentanoate](/img/structure/B8145905.png)

![[6-[(1R,2R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2R,3R)-1-[2-[4-[5-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-5-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methanolate](/img/structure/B8145919.png)

![azane;(3R,4R,5S,6R)-3-[(2S,3S,4R,5R)-5-[(2R,3S,4S,5R)-6-carboxy-4-hydroxy-5-methoxy-3-sulfooxyoxan-2-yl]oxy-4-hydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[(3S,4R,5S,6R)-6-methoxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B8145951.png)

![3-[[2-carboxy-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoic acid](/img/structure/B8145973.png)